Tetramethylrhodamine isothiocyanate

Description

Role as a Fluorescent Probe and Labeling Agent in Biological Systems

In biological research, TRITC functions primarily as a fluorescent probe and labeling agent. syronoptics.com Its utility stems from the isothiocyanate group (—N=C=S), which is amine-reactive. caymanchem.com This functional group readily forms a stable covalent thiourea (B124793) bond with primary amines, such as those found on proteins, antibodies, and other biomolecules. syronoptics.comtdblabs.se This conjugation allows researchers to tag specific molecules of interest with a fluorescent marker, enabling their visualization and tracking within cellular and tissue systems. syronoptics.com

The applications of TRITC-labeled molecules are extensive and integral to various analytical techniques. syronoptics.com These include:

Fluorescence Microscopy: Visualizing the distribution and localization of labeled proteins and cellular structures. syronoptics.com

Immunofluorescence: Using TRITC-conjugated antibodies to identify specific target antigens within cells. optolongfilter.com

Flow Cytometry: Quantifying and sorting cells based on the fluorescence intensity of labeled molecules. syronoptics.com

The photophysical properties of TRITC are central to its function. It is characterized by an excitation maximum wavelength of approximately 550-560 nm and an emission maximum around 570-590 nm, resulting in a distinct orange-red fluorescence. tdblabs.sesyronoptics.com This bright fluorescence is a significant advantage, and its high sensitivity is particularly effective for detecting molecules present in low concentrations. optolongfilter.com

Historical Context of Fluorescent Dyes in Research and TRITC's Emergence

The use of fluorescent markers in biological research has been a transformative development. The journey began with fluorescein (B123965) isothiocyanate (FITC), a derivative of fluorescein that provided a reliable green fluorescent signal. syronoptics.com FITC became a standard tool for fluorescently labeling molecules in applications like immunofluorescence and flow cytometry. syronoptics.com

The advancement of research, however, necessitated the ability to simultaneously visualize multiple targets within a single sample. This need for multiplexing drove the development of additional fluorescent probes with distinct spectral characteristics. TRITC emerged as an ideal counterpart to FITC. syronoptics.com Its red fluorescence provided a second color, enabling dual-labeling experiments. syronoptics.com The introduction of TRITC significantly expanded the capabilities of fluorescence-based techniques, allowing for more complex and informative studies of cellular processes and components. syronoptics.com

Comparative Analysis of Tetramethylrhodamine Isothiocyanate within the Rhodamine and Xanthene Dye Families in Research

TRITC is a member of the rhodamine family of dyes, which in turn belongs to the larger xanthene class. syronoptics.com Xanthene dyes are known for their fluorescent properties, but rhodamines like TRITC possess certain advantages over earlier fluorescein-based dyes such as FITC.

A key advantage of TRITC is that its fluorescence is nearly insensitive to pH changes, which is a significant benefit for studies within the variable pH environments of cellular compartments. tdblabs.se In contrast, the fluorescence of FITC is known to be pH-sensitive. Additionally, TRITC exhibits greater photostability, meaning it is more resistant to fading or photobleaching upon prolonged exposure to excitation light. syronoptics.comoptolongfilter.com This robustness allows for longer imaging periods and more reliable signal detection. optolongfilter.com

While TRITC has been a workhorse in fluorescence research, newer generations of fluorescent dyes, such as the Alexa Fluor series, have been developed. thermofisher.com These modern dyes often offer improvements in terms of brightness and photostability compared to TRITC. thermofisher.com However, TRITC remains a widely used and cost-effective option for many standard fluorescence applications.

Table 1: Comparative Photophysical Properties

| Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Color |

| FITC | ~495 | ~519 | Green |

| TRITC | ~550 | ~570 | Red |

Data sourced from SyronOptics syronoptics.com

Isomeric Considerations of this compound in Research Applications

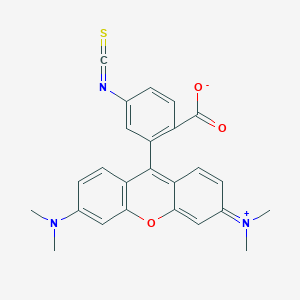

This compound is typically synthesized and sold as a mixture of isomers. tdblabs.se The isothiocyanate reactive group can be positioned at either the 5- or 6-carbon on the bottom phenyl ring of the xanthene core structure. caymanchem.comtdblabs.se This results in two distinct isomers: 5-TRITC and 6-TRITC.

For many standard applications, such as general immunofluorescence, the use of this isomeric mixture is common and does not significantly impact the outcome, as both isomers possess similar spectral properties. tdblabs.se However, in more specialized and quantitative research areas, the specific isomer can be a critical factor. The spatial orientation of the labeling group can affect the precise location and interaction of the dye with the target molecule. It has been reported that the pure 5-isomer may be preferred for certain applications due to potentially higher reactivity or more consistent labeling results compared to the 6-isomer or the mixture. interchim.fr Therefore, for techniques that are highly sensitive to the precise distance and orientation of the fluorophore, such as in some protein structural studies, using an isomerically pure form of TRITC may be necessary to ensure experimental accuracy and reproducibility. interchim.fr

Structure

3D Structure

Properties

IUPAC Name |

3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDSMXGVMUDVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910299 | |

| Record name | 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71639-08-2, 107347-53-5 | |

| Record name | NSC243811 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Principles of Tetramethylrhodamine Isothiocyanate Fluorescence in Research Contexts

Mechanism of Fluorophore Excitation and Emission in TRITC

The fluorescence of TRITC is governed by the absorption of photons, which elevates the molecule to an excited electronic state. This process is most efficient within a specific range of wavelengths. Upon excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state. From this state, it returns to the ground electronic state by emitting a photon. This emitted light, known as fluorescence, is of a longer wavelength (lower energy) than the absorbed light.

The excitation and emission spectra of TRITC are key to its application. The peak excitation wavelength for TRITC is typically around 550-560 nm, while its peak emission is in the range of 570-590 nm, resulting in a distinct red-orange fluorescence. tdblabs.seoptolongfilter.com These spectral properties make TRITC compatible with common excitation sources, such as the 532 nm laser line, and allow for its detection using standard fluorescence microscopy filter sets. thermofisher.comthermofisher.com

Covalent Conjugation Chemistry for Tetramethylrhodamine Isothiocyanate

A key feature of TRITC is its ability to form stable covalent bonds with biomolecules, a process known as bioconjugation. This is facilitated by the isothiocyanate group, which readily reacts with primary amine groups found on proteins and other molecules. tdblabs.sethermofisher.com

Amine-Reactive Isothiocyanate Group Chemistry

The isothiocyanate group (-N=C=S) of TRITC is an amine-reactive moiety. tdblabs.se The reaction mechanism involves the nucleophilic attack of a primary amine on the central carbon atom of the isothiocyanate group. gre.ac.uknih.gov This forms an unstable intermediate that rearranges to a stable thiourea (B124793) linkage. chemrxiv.org This reaction is most efficient at a slightly basic pH (typically pH 8-9), where the primary amines are deprotonated and thus more nucleophilic. thermofisher.combio-techne.com It is crucial to use amine-free buffers, such as carbonate/bicarbonate, to avoid competition with the intended labeling reaction. thermofisher.comaatbio.com

Linkage Stability and Bioconjugation Efficiency

The thiourea bond formed between TRITC and an amine-containing biomolecule is generally considered stable for many in vitro and in vivo applications. researchgate.netbiointerfaceresearch.com However, some studies have noted that the thiourea linkage can be less stable over time compared to other linkages, such as the amide bond formed by succinimidyl esters. thermofisher.comnih.gov For instance, the thiourea linkage can be susceptible to conversion to a guanidine (B92328) group under certain conditions, such as during deprotection with concentrated ammonia. nih.govthermofisher.com

The efficiency of bioconjugation depends on several factors, including the concentration of the reactants, the pH of the reaction buffer, and the incubation time. bio-techne.com A molar excess of the amine-reactive dye is typically used to ensure efficient labeling of the target biomolecule. thermofisher.com

Influence of Environmental Factors on this compound Fluorescence in Experimental Systems

The fluorescence properties of TRITC conjugates can be influenced by various environmental factors, which is an important consideration in the design and interpretation of experiments.

pH Sensitivity Considerations in Research Assays

TRITC's fluorescence is notably less sensitive to pH changes compared to other common fluorophores like fluorescein (B123965) isothiocyanate (FITC). spiedigitallibrary.orgchondrex.com Its fluorescence intensity remains relatively stable across a pH range of 4 to 9. chondrex.com This property is advantageous for applications where pH fluctuations might occur, ensuring a more consistent and reliable signal. tdblabs.se However, extreme pH values can lead to the hydrolysis of the isothiocyanate group. spiedigitallibrary.org While the fluorescence of the rhodamine core is largely pH-insensitive, significant changes in the chemical environment can still have some effect on the emission spectra and fluorescence lifetime. nih.gov

Solvent Effects on Optical Properties of TRITC Conjugates

The polarity of the solvent can affect the optical properties of TRITC. nih.gov Theoretical studies have shown that the equilibrium between different ground state forms of TRITC is modulated by the microenvironment, and the absorption bands are sensitive to solute-solvent interactions. nih.govresearchgate.net Changes in solvent polarity can lead to shifts in the absorption and emission spectra. nih.govacs.org For example, the emission wavelength of some rhodamine dyes can shift depending on the polarity of the solvent. acs.org This is an important consideration when working with TRITC in different buffer systems or cellular compartments with varying polarity. Additionally, factors like temperature can also impact fluorescence, with higher temperatures generally leading to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay pathways, a phenomenon known as fluorescence quenching. usgs.gov

Advanced Methodologies Utilizing Tetramethylrhodamine Isothiocyanate in Academic Research

Fluorescence Microscopy Techniques

Fluorescence microscopy is a cornerstone of modern cell biology, and fluorescent dyes like TRITC are central to its application. TRITC's favorable spectral properties, including an excitation maximum around 550 nm and an emission maximum around 575 nm, make it compatible with common laser lines and filter sets used in fluorescence microscopes. biofargo.comthermofisher.com

Immunofluorescence Staining Applications with TRITC

Immunofluorescence (IF) is a powerful technique that utilizes the specificity of antibodies to detect and visualize the localization of specific antigens within a cell or tissue. TRITC is frequently employed in IF as a fluorescent label for either primary or secondary antibodies. biofargo.comthermofisher.com

In the direct immunofluorescence method, the primary antibody that specifically binds to the target antigen is directly conjugated to a fluorophore, such as TRITC. youtube.com This approach offers the advantage of a simpler and faster staining protocol as it involves only one antibody incubation step.

A key application of direct immunofluorescence with TRITC is the visualization of highly abundant structural proteins. For instance, TRITC can be directly conjugated to phalloidin (B8060827), a bicyclic peptide that specifically binds to filamentous actin (F-actin). rndsystems.comtocris.comthermofisher.com This TRITC-phalloidin conjugate is widely used to stain the actin cytoskeleton, allowing researchers to observe its organization and dynamics in fixed and permeabilized cells. thermofisher.com In one study, TRITC-phalloidin was used to label the actin cytoskeleton of muntjac skin fibroblasts, revealing the intricate network of actin filaments within the cell. thermofisher.com

The indirect immunofluorescence method involves a two-step process. First, an unlabeled primary antibody binds to the target antigen. Then, a secondary antibody, which is conjugated to a fluorophore like TRITC, is used to detect the primary antibody. youtube.com This method offers signal amplification because multiple secondary antibodies can bind to a single primary antibody, resulting in a brighter fluorescent signal. This enhanced sensitivity makes it ideal for detecting proteins that are present in lower concentrations. biofargo.com

A study on breast cancer cell proliferation utilized indirect immunofluorescence with TRITC-conjugated secondary antibodies. mdpi.com Researchers used a primary antibody to target a specific protein involved in cell division (Aurora B kinase) in HeLa and MCF-7 cells. Subsequently, a TRITC-conjugated secondary antibody was used to visualize the localization of this primary antibody, providing insights into the protein's role in mitosis. mdpi.com In another study investigating the role of the Sigma1 receptor, a TRITC-conjugated goat anti-rabbit IgG was used as a secondary antibody to detect the primary antibody against this receptor in HeLa cells. mdpi.com

Live Cell Imaging with Tetramethylrhodamine Isothiocyanate Conjugates

Live-cell imaging allows researchers to study dynamic cellular processes in real-time. While TRITC itself can be phototoxic in high concentrations or with prolonged exposure, its use in live-cell imaging is possible, particularly for tracking the localization and dynamics of proteins. nih.govnih.gov The development of less toxic derivatives and careful optimization of imaging conditions are crucial for successful live-cell experiments with TRITC.

Research has focused on developing probes for live-cell imaging that can track the dynamics of cellular components. nih.gov While genetically encoded fluorescent proteins are widely used, small molecule dyes like TRITC offer alternatives. For instance, peptide-based probes conjugated to TRITC can be designed to target specific subcellular structures. One study explored the use of a modified tridecapeptide conjugated to a fluorescent tag to label cell junctions in live Caco-2 cells, demonstrating the feasibility of using such probes for real-time imaging of subcellular structures. mdpi.com

Multi-Color Imaging and Multiplexing Strategies

To understand the complex interplay between different cellular components, it is often necessary to visualize multiple targets simultaneously. Multi-color imaging, or multiplexing, achieves this by using several fluorophores with distinct spectral characteristics. youtube.com TRITC, with its orange-red emission, is often used in combination with other dyes that emit in different parts of the spectrum, such as the blue-emitting DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining and the green-emitting FITC (fluorescein isothiocyanate) for labeling another protein of interest. thermofisher.commdpi.com

A common research application is the co-localization of a protein of interest with a specific cellular structure. For example, researchers have used TRITC-conjugated secondary antibodies to label a target protein in red, while simultaneously staining the nucleus with DAPI (blue) and another cellular component with a green fluorescent probe like FITC or Alexa Fluor 488. thermofisher.commdpi.com This allows for the precise determination of the protein's subcellular localization. In a study on breast cancer cells, researchers used TRITC-conjugated secondary antibodies in conjunction with FITC-conjugated secondary antibodies and DAPI to visualize the localization of multiple proteins involved in cell proliferation. mdpi.com

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |

| DAPI | 358 | 461 | Blue |

| FITC | 495 | 519 | Green |

| TRITC | 550 | 575 | Orange-Red |

| Alexa Fluor 488 | 495 | 519 | Green |

| Alexa Fluor 555 | 555 | 565 | Orange |

Confocal Microscopy Applications for High-Resolution Visualization

Confocal microscopy is an advanced optical imaging technique that significantly improves image resolution and contrast compared to conventional widefield microscopy. nih.govyoutube.com It achieves this by using a pinhole to reject out-of-focus light, allowing for the acquisition of thin optical sections from thick specimens. nih.gov By acquiring a series of these optical sections at different depths (a process known as z-stacking), a high-resolution three-dimensional (3D) image of the sample can be reconstructed. nih.govusu.edu

The use of TRITC-labeled probes in conjunction with confocal microscopy has enabled detailed 3D visualization of cellular architecture. For instance, in a study of human breast lesions, researchers used a DNA fluorescent probe and confocal microscopy to generate high-quality 3D reconstructions of cell nuclei from thick tissue sections. nih.gov While this particular study did not use TRITC, the principle applies to any fluorescently labeled structure. By staining specific cellular components with TRITC-conjugated antibodies or probes, researchers can generate detailed 3D models that reveal the spatial relationships between different organelles and proteins with high precision. For example, 3D reconstructions of cells stained with TRITC-phalloidin can provide intricate details about the three-dimensional organization of the actin cytoskeleton.

Super-Resolution Microscopy Integration with TRITC-labeled Probes

The diffraction limit of light, approximately 200-300 nm in the lateral dimension, historically constrained the resolution of conventional fluorescence microscopy. ibidi.comnih.gov Super-resolution microscopy (SRM) techniques have shattered this barrier, offering unprecedented views of subcellular structures and molecular assemblies. ibidi.comnih.gov TRITC, while a classic fluorophore, has found a place in some of these advanced imaging modalities.

One of the key super-resolution techniques is Stimulated Emission Depletion (STED) microscopy . STED achieves sub-diffraction resolution by using a second, donut-shaped laser beam to deplete the fluorescence from the periphery of the excitation spot, effectively narrowing the area from which fluorescence is detected. thermofisher.comnih.gov The photophysical properties of the fluorophore are critical for successful STED imaging, requiring high photostability and efficient depletion at the STED laser wavelength. nih.gov While organic dyes are generally favored for STED due to their brightness and photostability, rhodamine-based dyes like TRITC have been utilized. nih.gov For optimal performance, the fluorophore's excitation and depletion spectra must align with the instrument's laser lines. thermofisher.com

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) are single-molecule localization microscopy (SMLM) techniques that rely on the sequential activation and localization of individual fluorophores to reconstruct a super-resolved image. wikipedia.orgfsu.edunih.gov These methods require photoswitchable or photoactivatable probes that can be turned "on" and "off" with light. wikipedia.orgfsu.edu While TRITC itself is not inherently photoswitchable, its derivatives or its use in conjunction with specific buffer conditions and powerful lasers can induce blinking, a characteristic necessary for STORM. The core principle of these techniques is to ensure that in each imaging frame, only a sparse subset of fluorophores is active, allowing their precise localization without overlapping signals. wikipedia.org

The choice of fluorophore in super-resolution microscopy is a trade-off between brightness, photostability, and the specific requirements of the technique. While newer generations of dyes often offer enhanced performance, TRITC-labeled probes continue to be employed, particularly when leveraging existing, well-characterized antibody conjugates or when its spectral properties are advantageous for multicolor imaging experiments.

Flow Cytometry Applications

Flow cytometry is a powerful high-throughput technique that allows for the rapid analysis of single cells within a heterogeneous population. youtube.comyoutube.com Cells in suspension are passed one by one through a laser beam, and the scattered light and fluorescence emission are detected and analyzed. youtube.com TRITC's bright fluorescence and compatibility with common laser lines make it a valuable tool in a wide array of flow cytometry applications. thermofisher.com

Cellular Population Analysis and Immunophenotyping

Immunophenotyping is the process of identifying and quantifying different cell populations based on the expression of specific cell surface or intracellular markers. youtube.com This is typically achieved by staining cells with fluorescently labeled antibodies. youtube.com TRITC-conjugated antibodies are frequently used in multicolor flow cytometry panels to delineate various cell lineages and activation states. nih.gov

For example, in immunology research, flow cytometry is used to identify T-cell subsets, B-cell populations, and other immune cells. nih.gov By using a panel of antibodies with different fluorophores, including TRITC, researchers can simultaneously measure multiple parameters on a single cell, providing a detailed snapshot of the cellular composition of a sample. nih.gov The quantitative nature of flow cytometry allows for the precise determination of the percentage of each cell population, which is crucial for both basic research and clinical diagnostics. nih.gov

| Marker | Cell Type Identified | Fluorophore Example |

| CD3 | T-lymphocytes | FITC |

| CD19 | B-lymphocytes | PE |

| CD45 | All leukocytes | PerCP |

| Specific Antigen | Subpopulation of Interest | TRITC |

This table illustrates a hypothetical multicolor flow cytometry panel where a TRITC-conjugated antibody could be used to identify a specific subpopulation of interest alongside other common fluorophores.

Cell Cycle Progression and Proliferation Studies

Understanding the cell cycle is fundamental to many areas of biology, particularly cancer research. mdpi.com Flow cytometry is a primary method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). abcam.comthermofisher.com This analysis is based on the stoichiometric binding of fluorescent dyes to the DNA, where the fluorescence intensity is proportional to the DNA content. abcam.com While DNA-intercalating dyes like propidium (B1200493) iodide (PI) and DAPI are commonly used for this purpose, TRITC can be employed to study other aspects of cell proliferation. abcam.comqmul.ac.uk

For instance, dye dilution assays are used to track cell divisions over time. thermofisher.com In this method, cells are loaded with a fluorescent dye that is partitioned equally between daughter cells upon division. thermofisher.com As the cells proliferate, the fluorescence intensity per cell decreases by half with each generation. thermofisher.com TRITC and its derivatives can be used as vital dyes for such proliferation tracking studies. Flow cytometric analysis of the fluorescence intensity distribution reveals distinct peaks corresponding to successive generations of divided cells. thermofisher.com

In some studies, TRITC-conjugated secondary antibodies are used to detect the expression of proteins involved in cell cycle regulation, providing a multi-parametric analysis that combines protein expression with DNA content. mdpi.com

Apoptosis and Cell Death Detection Methods

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. thermofisher.com Flow cytometry offers a range of assays to detect the biochemical and morphological changes associated with apoptosis. bio-rad-antibodies.comthermofisher.com One of the hallmark features of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. thermofisher.com Annexin V, a protein that binds with high affinity to PS, can be conjugated to fluorophores like TRITC to detect apoptotic cells.

When used in conjunction with a viability dye such as propidium iodide (PI), which can only enter cells with compromised membranes (a feature of late apoptotic and necrotic cells), different cell populations can be distinguished: nih.gov

Live cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Another method for detecting apoptosis is the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation, another hallmark of apoptosis. kumc.edu In this assay, terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTPs. kumc.edu TRITC-labeled dUTPs can be incorporated in this assay for flow cytometric analysis.

| Assay | Principle | TRITC Application |

| Annexin V Staining | Detects externalized phosphatidylserine | Annexin V-TRITC conjugate |

| TUNEL Assay | Detects DNA fragmentation | TRITC-labeled dUTP |

| Caspase Activity | Measures activity of key apoptotic enzymes | TRITC-labeled caspase inhibitors |

This table summarizes the principles of common apoptosis assays and the role of TRITC in each.

Intracellular Antigen and Protein Quantification

Flow cytometry is not limited to the analysis of cell surface markers; it can also be used to detect and quantify intracellular proteins. nih.govnih.gov This requires a fixation and permeabilization step to allow antibodies to access their targets within the cell. abcam.com TRITC-conjugated antibodies are frequently used for the detection of intracellular antigens, such as cytokines, transcription factors, and signaling proteins. mdpi.com

The ability to perform multi-parameter analysis is particularly advantageous here, as it allows for the correlation of intracellular protein expression with specific cell subtypes identified by surface markers. nih.gov For example, a researcher could investigate the expression of a particular signaling protein in different T-cell subsets within a single sample. Phospho-specific flow cytometry, which uses antibodies that recognize phosphorylated forms of proteins, can provide insights into the activation state of signaling pathways within individual cells. nih.gov

Cell Sorting for Downstream Analysis of TRITC-labeled Cells

Fluorescence-Activated Cell Sorting (FACS) is a specialized type of flow cytometry that allows for the physical separation of a heterogeneous mixture of cells into purified subpopulations. nih.govkcasbio.com Based on their light scattering and fluorescence properties, individual cells can be sorted into separate collection tubes for further downstream analysis. youtube.com

TRITC-labeled cells, identified by their specific fluorescence signal, can be isolated with high purity. youtube.com This is invaluable for a wide range of applications, including:

Gene expression analysis: Sorted cells can be used for RNA sequencing or quantitative PCR to study the gene expression profiles of specific cell populations. kcasbio.com

Proteomics and Metabolomics: Isolating pure cell populations is often a prerequisite for sensitive proteomics and metabolomics studies. researchgate.net

Cell culture: Sorted cells can be cultured to expand a specific population or to study their functional properties in vitro. nih.gov

The success of cell sorting depends on several factors, including the brightness of the fluorophore, the specificity of the labeling, and the optimization of the sorting parameters to ensure high purity and viability of the sorted cells. youtube.com

Spectroscopic Characterization of this compound Conjugates

The conjugation of this compound (TRITC) to biomolecules and nanoparticles imparts fluorescent properties that are exquisitely sensitive to the local environment. A suite of advanced spectroscopic and scattering techniques is employed to characterize these conjugates, providing critical insights into their structure, size, and the success of the labeling process itself. These methodologies are fundamental to ensuring the quality and reliability of TRITC-labeled reagents in academic research.

Absorption and Emission Spectroscopy of TRITC-labeled Biomolecules

Absorption and emission spectroscopy are the primary techniques used to confirm the successful conjugation of TRITC to biomolecules and to determine the degree of labeling. The spectral properties of TRITC are influenced by its local chemical environment, including solvent polarity and conjugation to a macromolecule.

The absorption spectrum of TRITC typically exhibits a main peak around 544-557 nm, with a shoulder at a lower wavelength. tandfonline.comnih.govaatbio.com The exact position of the maximum absorption (λ_abs_) can shift upon conjugation. For instance, the absorbance maximum of TRITC conjugated to Concanavalin A was observed at 551 nm in phosphate-buffered saline (PBS), which shifted to 556 nm when the protein was denatured in 6 M guanidine (B92328) hydrochloride. tandfonline.com This shift is indicative of the change in the microenvironment surrounding the dye molecule. The emission maximum (λ_em_) of TRITC is typically found around 570-575 nm. aatbio.comcaymanchem.com

The degree of substitution and the specific location of TRITC on a protein can also affect the absorption spectrum, sometimes leading to a splitting of the absorption peak. acs.org In some cases, conjugation can lead to fluorescence quenching, which can be mitigated by using alternative dyes with longer spacer arms. acs.org

| Conjugate/Solvent | Absorption Maximum (λ_abs_, nm) | Emission Maximum (λ_em_, nm) | Reference |

|---|---|---|---|

| TRITC (Isothiocyanate) | 544 | 570 | nih.gov |

| TRITC in Methanol | 543 | 571 | acs.org |

| TRITC in pH 8 Buffer | ~551 | ~579 | acs.org |

| TRITC/Concanavalin A in PBS | 551 | Not Reported | tandfonline.com |

| TRITC-Dextran in Distilled Water | 557 | Not Reported | nih.gov |

Fluorescence Lifetime Imaging Microscopy (FLIM) with TRITC

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence, providing an additional dimension of information beyond simple intensity measurements. The fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. This parameter is highly sensitive to the fluorophore's immediate environment, including factors like pH, ion concentration, and molecular binding. researchgate.net

For TRITC conjugates, FLIM can reveal subtle changes in the local environment upon binding to a target or changes in the conformation of the labeled biomolecule. The fluorescence lifetime of TRITC can be altered by conjugation to biomolecules such as Immunoglobulin G (IgG), and is also influenced by the surrounding pH. researchgate.net This sensitivity makes FLIM a valuable tool for studying the interactions of TRITC-labeled probes in complex biological systems. For example, studies on tryptophan, an amino acid to which TRITC can be conjugated, have shown that its fluorescence lifetime is complex and can be resolved into multiple components, reflecting different conformational states of the protein. hmdb.caresearchgate.net

| Fluorophore/System | Fluorescence Lifetime (τ, ns) | Key Findings | Reference |

|---|---|---|---|

| TRITC | Variable | Lifetime is sensitive to pH and conjugation. | researchgate.net |

| Tryptophan in Buffer | Single Exponential Decay | Serves as a baseline for comparison with conjugated systems. | hmdb.ca |

| Tryptophan in Proteins | Multi-exponential Decay | Reflects multiple conformational substates of the protein. | researchgate.net |

Dynamic Light Scattering (DLS) for TRITC-Nanoconjugate Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and stability of nanoparticles and macromolecules in solution. The technique analyzes the fluctuations in scattered light intensity caused by the Brownian motion of particles. From these fluctuations, the hydrodynamic diameter of the particles can be determined.

For TRITC-nanoconjugates, DLS is crucial for assessing their physical characteristics. It provides information on the average particle size and the polydispersity index (PDI), which is a measure of the broadness of the size distribution. nih.gov A low PDI value (typically < 0.1) indicates a monodisperse sample with a narrow size distribution. nih.gov DLS is routinely used to evaluate the stability of nanoparticle suspensions over time and under different conditions, such as varying pH and temperature. bmrb.iothermofisher.com The characterization of TRITC-nanoconjugates by DLS is essential to ensure their suitability for applications where particle size is a critical parameter.

| Nanoconjugate System | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Significance | Reference |

|---|---|---|---|---|

| Peptide-Encapsulated Nanoparticles | 212 ± 5 | 0.12 ± 0.01 | Indicates a relatively uniform particle size distribution. | youtube.com |

| Graphene Nanoplatelets in Water | Variable | Variable | Aggregation depends on the dispersion medium. | thermofisher.com |

| TRITC-Dextran Nanoconjugates | Variable with dextran (B179266) MW | Not specified | Conjugation affects the size and structure. | nih.gov |

Small-Angle Neutron Scattering (SANS) for TRITC-Nanoconjugate Structural Analysis

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of materials on the nanometer to micrometer scale. By analyzing the scattering pattern of a neutron beam as it passes through a sample, detailed information about the size, shape, and internal structure of particles can be obtained.

| Sample | Structural Parameter | Value | Interpretation | Reference |

|---|---|---|---|---|

| TRITC-Dextran Nanoconjugates | Molecular Volume | Higher for lower MW dextrans | Fewer intramolecular interactions in smaller conjugated dextrans. | nih.gov |

| Critical Polymer Clusters | Fractal Dimension | ~2.0 | Characterizes the conformation of the polymer chains. | sigmaaldrich.com |

| dPET-DDT Nanoparticles | χ² of fit | 19.4 | Goodness of fit for a structural model of the ligand shell. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugation Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. In the context of TRITC conjugates, ¹H NMR is particularly useful for confirming the covalent attachment of the dye to a biomolecule.

The isothiocyanate group of TRITC reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable thiourea (B124793) linkage. researchgate.netthermofisher.com This chemical reaction results in characteristic changes in the ¹H NMR spectrum. A study on lysine-conjugated dextran subsequently labeled with TRITC demonstrated the utility of ¹H NMR in confirming the initial lysine conjugation. acs.org The spectrum of the lysine-conjugated dextran showed characteristic signals for the protons of lysine in the range of 1.4–3.3 ppm, which were distinct from the dextran protons observed between 3.4–5 ppm. acs.org The degree of substitution of lysine could also be calculated from the integral values of the respective peaks. acs.org Although the direct observation of TRITC protons can be complex due to the broadness of the aromatic signals, the disappearance of the amine proton signal and the appearance of new signals corresponding to the thiourea linkage can provide definitive evidence of successful conjugation.

| Conjugate System | Key ¹H NMR Signal (ppm) | Assignment | Significance | Reference |

|---|---|---|---|---|

| Lysine-conjugated Dextran | 1.4 - 3.3 | Lysine protons | Confirms presence of lysine on the dextran backbone. | acs.org |

| Lysine-conjugated Dextran | 4.99 | Anomeric proton of glucose unit | Used as a reference for calculating the degree of substitution. | acs.org |

| L-Lysine | ~3.0 | Protons adjacent to the ε-amino group | Shift upon conjugation provides evidence of reaction. | bmrb.io |

| Amine-containing compound | Variable (disappears upon reaction) | N-H proton | Disappearance indicates reaction of the amine group. | youtube.com |

Specific Research Domain Applications of Tetramethylrhodamine Isothiocyanate

Cellular and Molecular Biology Research

In cellular and molecular biology, TRITC is instrumental in visualizing and tracking specific molecules and structures within cells. Its bright fluorescence allows for clear imaging and the ability to be used in multi-labeling experiments with other fluorophores. syronoptics.comsyronoptics.com

Cytoskeleton Dynamics and Actin Filament Studies (e.g., Rhodamine Phalloidin)

TRITC is frequently conjugated to phalloidin (B8060827), a toxin isolated from the Amanita phalloides mushroom, to create a fluorescent probe known as rhodamine phalloidin or TRITC-phalloidin. antibodiesinc.compubcompare.ai Phalloidin specifically binds to filamentous actin (F-actin), a key component of the cytoskeleton, with high selectivity and stability. antibodiesinc.comtocris.comthermofisher.com This binding stabilizes the actin filaments. antibodiesinc.com

The resulting TRITC-phalloidin conjugate allows for the visualization and quantification of F-actin in fixed and permeabilized cells, tissue sections, and cell-free experiments. tocris.comhellobio.comrndsystems.com This is crucial for studying the dynamics of the cytoskeleton, which is involved in various cellular processes like cell motility, structural support, and cell division. thermofisher.comnih.gov The bright red-orange fluorescence of TRITC provides high-contrast images of the actin network. tocris.comrndsystems.com For instance, researchers have used TRITC-labeled F-actin to study its movement under an electric field in an electrophoretic cell. researchgate.net

| Application of TRITC-Phalloidin | Cell Type/System | Research Focus |

| F-actin labeling | HeLa cells | Visualization and quantification of F-actin. tocris.combio-techne.com |

| Cytoskeleton staining | Primary cultured neurons | Co-staining with DAPI to visualize actin and nuclei. hellobio.com |

| Actin filament localization | A7r5 cells | Immunocytochemical labeling of actin filaments. antibodiesinc.com |

| F-actin imaging | Muntjac skin fibroblast | Labeling of the actin cytoskeleton. thermofisher.com |

Protein Localization, Distribution, and Trafficking Studies

The ability of TRITC to covalently label proteins makes it a powerful tool for studying their localization, distribution, and movement within cells. syronoptics.comtdblabs.se Antibodies conjugated to TRITC can be used to specifically target and visualize proteins of interest through immunofluorescence microscopy. syronoptics.comsigmaaldrich.com This allows researchers to determine where a protein resides within a cell, how its distribution changes under different conditions, and to track its movement between cellular compartments.

For example, in one study, TRITC-conjugated secondary antibodies were used to visualize the localization of the protein Rab7 in cells, providing insights into intracellular trafficking pathways. researchgate.net Another area of research involves understanding how partner proteins regulate the trafficking of ion channels, such as TRP channels, to the plasma membrane, a process that can be visualized using fluorescently labeled proteins. nih.gov The process of protein tagging, where a protein of interest is fused with a fluorescent tag, is a powerful method for investigating protein localization and function. nih.gov

Nucleic Acid Labeling Strategies for Research (Indirect Approaches)

While TRITC does not directly stain nucleic acids, it is used in indirect methods for their visualization. syronoptics.com One common technique is Fluorescence In Situ Hybridization (FISH), a cytogenetic method used to detect specific DNA or RNA sequences within chromosomes. nih.govyoutube.com In this approach, a nucleic acid probe complementary to the target sequence is labeled, often with a molecule like biotin (B1667282) or digoxigenin. nih.gov

This labeled probe is then hybridized to the target nucleic acid in cells or tissues. youtube.com Subsequently, a fluorescently labeled molecule that binds to the probe's label is added. For instance, if the probe is biotinylated, a TRITC-conjugated avidin (B1170675) or streptavidin molecule can be used for detection. thermofisher.comweizmann.ac.il The strong and specific interaction between avidin and biotin allows for the precise localization of the target nucleic acid sequence. thermofisher.comweizmann.ac.ilnih.gov This indirect approach amplifies the signal and allows for the visualization of specific genetic loci. nih.gov The catalyzed reporter deposition (CARD) technique can further enhance the signal in FISH, allowing for the detection of even single-copy DNA sequences. nih.gov

Organelle and Subcellular Structure Visualization

TRITC can be used to visualize various organelles and subcellular structures by conjugating it to molecules that specifically target these compartments. syronoptics.com For instance, antibodies labeled with TRITC can be used to stain specific organelle-associated proteins. This allows for the detailed examination of the morphology and dynamics of organelles like mitochondria and lysosomes.

The cytoskeleton, a network of protein filaments, plays a crucial role in the dynamics of organelles like mitochondria. nih.gov For example, F-actin is involved in mitochondrial fission. nih.gov By using TRITC-phalloidin to label F-actin and another fluorescent marker for mitochondria, researchers can study the interactions between these two cellular components. Co-staining with dyes like DAPI, which stains the nucleus, allows for the simultaneous visualization of multiple subcellular structures, providing a more complete picture of cellular organization. hellobio.comyoutube.com

Biomaterials and Tissue Engineering Research

In the field of biomaterials and tissue engineering, TRITC serves as a valuable fluorescent marker for tracking and visualizing biomaterials and their interactions with biological systems.

Tracking Degradation Profiles of Polymeric Scaffolds (e.g., Chitosan)

TRITC can be conjugated to polymers like dextran (B179266) and chitosan (B1678972) to create fluorescently labeled scaffolds for tissue engineering. tdblabs.sechondrex.com These labeled scaffolds can then be implanted in vivo or studied in vitro to monitor their degradation over time. nih.gov The fluorescence of TRITC allows for the non-invasive tracking of the scaffold's location and integrity.

Molecular Diffusion and Permeability Assessments in Complex Matrices

The study of molecular transport through complex biological or synthetic matrices is crucial in fields like tissue engineering and drug delivery. TRITC-dextran conjugates are widely used as fluorescent tracers to quantitatively assess the diffusion and permeability characteristics of these matrices, such as hydrogels and porous scaffolds. fishersci.nlnih.gov The intrinsic permeability of a scaffold, which describes its ability to be penetrated by a fluid, is a key parameter that influences the transport of nutrients and oxygen, thereby affecting tissue regeneration. inrim.itmdpi.com

Researchers utilize TRITC-dextrans of various molecular weights to model size-dependent transport and diffusion behavior. fishersci.nl For instance, studies have characterized the diffusion of TRITC-dextrans through hydrogels with varying mesh sizes, demonstrating that as the molecular weight of the dextran increases, its ability to diffuse through the hydrogel's pores decreases. researchgate.net This principle is applied to evaluate the barrier integrity and selective molecular passage in engineered tissues. fishersci.nl

In tissue engineering, the permeability of porous scaffolds is a critical factor for their efficacy. mdpi.comnih.gov Methods to measure this property often involve tracking the movement of a fluid, and fluorescent tracers like TRITC-dextran provide a sensitive means of detection. chondrex.com The permeability of gelatin methacryloyl (GelMA) hydrogels, for example, has been systematically estimated using indentation-based testing, with the data revealing that permeability follows a negative power-law function of the crosslinking time. nih.govnih.gov Such characterizations are vital for optimizing scaffold design for specific applications. inrim.itresearchgate.net

| TRITC-Dextran Molecular Weight (kDa) | Hydrogel Theoretical Mesh Size (nm) | Diffusion Index (After 20 min) |

|---|---|---|

| 4.4 | 6.7 | Value indicating significant diffusion |

| Various | 12.6 | Higher diffusion compared to smaller mesh sizes |

| Various | 5.3 | Lower diffusion compared to larger mesh sizes |

Biomolecule and Drug Delivery Research

TRITC's utility extends significantly into the realm of biomolecule and drug delivery, where it serves as a robust fluorescent label to track the fate of therapeutic agents and their carriers.

A primary application of TRITC-dextran is to characterize the permeability of both natural and synthetic semi-permeable membranes. interchim.fr By using TRITC-dextrans of varying, well-defined molecular weights, researchers can probe the size exclusion properties of barriers such as vascular networks and cell membranes. fishersci.nlinterchim.fr For example, a high molecular weight TRITC-dextran (e.g., 150 kDa) is largely retained within blood vessels, making it an excellent marker for studying vascular leakage. interchim.fr Conversely, lower molecular weight conjugates can be used to assess the passage of molecules across epithelial or endothelial barriers. fishersci.nlchondrex.com The low level of charge conferred by TRITC at standard substitution levels is an essential requirement for these permeability studies, ensuring the dextran's behavior is not unduly influenced by the fluorescent tag. chondrex.com

| Dextran Molecular Weight (Da) | Stokes' Radius (Å) |

|---|---|

| 10,000 | 23.6 |

| 40,000 | 44.5 |

| 70,000 | 58 |

| 100,000 | 69 |

| 500,000 | 147 |

| 2,000,000 | 270 |

Understanding how therapeutic molecules and their carriers enter cells is fundamental to designing effective drug delivery systems. nih.govnih.gov TRITC-labeled molecules are frequently used to monitor cellular uptake and elucidate the specific internalization pathways involved. tdblabs.seinterchim.fr The process of internalization, or endocytosis, is a common route for macromolecules. nih.gov

Studies have used TRITC-dextran as a fluid-phase marker to investigate endocytosis. chondrex.com For instance, research on conjugated polymer nanoparticles showed that they are taken up by cells via endocytosis and are trafficked to lysosomes. nih.gov By using specific inhibitors for different endocytic processes, macropinocytosis was identified as the primary mechanism of entry. nih.gov Similarly, the cellular uptake of novel bio-hybrid nanovesicles was studied, revealing that these particles were internalized mainly through receptor-mediated processes like clathrin- and caveolae-mediated endocytosis. nih.gov The bright and stable fluorescence of TRITC allows for clear visualization and tracking of these events through techniques like fluorescence microscopy. fishersci.nlacs.org

In neuroscience, tracing the connections between neurons is essential for understanding the architecture of the nervous system. Dextran amines, including TRITC-dextran, are widely used as neuronal tracers. interchim.frnih.gov When injected into nervous tissue, these tracers are taken up by injured neurons and transported along their axons. nih.gov This allows for the detailed visualization of neuronal projections. interchim.fr

TRITC-dextran conjugates with molecular weights up to 70,000 Daltons are effective for this purpose. interchim.fr They can function as both anterograde (from the cell body to the axon terminal) and retrograde (from the terminal back to the cell body) tracers, although their transport direction is not always exclusively one or the other. interchim.frnih.gov The ability of TRITC-dextran to fill the entire neuron provides a level of detail comparable to classic Golgi staining. nih.gov This application has been pivotal in creating tripartite drug delivery vehicles designed to target specific populations of neurons. nih.govsgul.ac.uk In these systems, a drug is linked via a polymer like dextran to an axonal transport facilitator, enabling targeted delivery to the central nervous system from the periphery. nih.govsgul.ac.uk

Biosensor Development and Sensing Applications

Fluorescent biosensors are powerful tools for monitoring biological activities and analyte concentrations in real-time and with subcellular resolution. nih.gov These engineered proteins or molecules translate a biological event into a measurable fluorescent signal. nih.gov

TRITC and other rhodamine dyes are integrated into biosensor designs, often as part of a Förster Resonance Energy Transfer (FRET) pair. nih.gov FRET is a process where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore. nih.gov In a FRET-based biosensor, a conformational change in the sensor protein, induced by the binding of an analyte, alters the distance or orientation between the donor and acceptor fluorophores, leading to a change in the FRET signal. nih.govnih.gov

TRITC can function as the acceptor fluorophore when paired with a suitable donor, such as fluorescein (B123965) isothiocyanate (FITC). idex-hs.com The selection of the fluorescent pair is critical for the sensor's performance. nih.gov While many modern biosensors utilize fluorescent proteins, synthetic dyes like TRITC offer distinct spectral properties. nih.gov The development of biosensors with red-shifted fluorescent proteins and dyes is an active area of research, as they can offer improved characteristics for time-resolved fluorescence measurements and high-throughput screening. umn.edu The versatility of fluorophores like TRITC allows for the creation of biosensors that can be multiplexed for the simultaneous monitoring of different cellular events. nih.gov

Detection of Molecular Interactions via TRITC Fluorescence Modulation

Tetramethylrhodamine isothiocyanate (TRITC) is a fluorescent dye from the rhodamine family, recognized for its bright orange-red fluorescence and high photostability. syronoptics.comthermofisher.com Its isothiocyanate group readily reacts with primary amine groups on biomolecules such as proteins and peptides, allowing for stable covalent labeling. syronoptics.comcaymanchem.com Beyond its use as a simple fluorescent tag for imaging, the sensitivity of TRITC's fluorescence to its local molecular environment makes it a powerful tool for studying dynamic biological processes. Molecular interactions can be detected and quantified by monitoring changes—or modulations—in TRITC's fluorescence properties, such as intensity, lifetime, and energy transfer. nih.govnih.gov These modulations serve as a direct signal for association or conformational changes between interacting molecules.

The primary mechanisms through which TRITC fluorescence is modulated to detect molecular interactions include Förster Resonance Energy Transfer (FRET), fluorescence quenching, and fluorescence enhancement upon binding.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process between two fluorescent molecules: a "donor" and an "acceptor". youtube.com The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. youtube.comnih.gov This distance range aligns perfectly with the dimensions of many biological macromolecules, making FRET a "spectroscopic ruler" for studying molecular interactions. nih.gov

In a typical FRET experiment, one interacting molecule (e.g., a protein) is labeled with a donor fluorophore and the other with a suitable acceptor. TRITC can serve as either a donor or an acceptor, depending on the spectral properties of its partner dye. For an interaction to be detected, the emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. youtube.com When the two molecules interact and bring the donor and acceptor into close proximity, the excited donor transfers its energy to the acceptor. This results in two measurable signals: a decrease (quenching) of the donor's fluorescence and an increase in the acceptor's sensitized emission. youtube.com This ratiometric change provides a robust signal for the molecular interaction. nih.govnih.gov

Table 1: Principles of FRET for Detecting Molecular Interactions

| Principle | Description |

|---|---|

| Distance Dependence | The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. This makes FRET highly sensitive to small changes in distance within the 1-10 nm range. nih.gov |

| Spectral Overlap | The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore for energy transfer to occur. youtube.com |

| Signal Readout | Interaction is detected by a decrease in donor fluorescence intensity and/or lifetime, and a simultaneous increase in acceptor fluorescence intensity. youtube.comnih.gov |

| Application | Used to detect protein-protein interactions, protein-DNA interactions, and conformational changes within a single molecule. nih.govnih.govoptolongfilter.com |

Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms when the fluorophore comes into close contact with another molecule, known as a quencher. jst.go.jp The quenching of TRITC's fluorescence upon binding to a target molecule or a change in protein conformation is a widely used method to study molecular interactions.

One significant mechanism is photoinduced electron transfer (PeT), where an electron is transferred between the excited fluorophore and a quencher molecule, such as a specific amino acid residue or a nucleotide base. jst.go.jpnih.gov Tryptophan, in particular, is a potent quencher for many fluorophores. nih.gov In a technique known as Tryptophan-induced quenching (TrIQ), TRITC can be strategically placed on a protein. nih.gov If a binding event or a conformational change alters the distance between the TRITC label and a nearby tryptophan residue, a corresponding change in fluorescence intensity will be observed, signaling the molecular event. nih.gov

Table 2: Mechanisms of Fluorescence Quenching

| Mechanism | Description | Key Features |

|---|---|---|

| Photoinduced Electron Transfer (PeT) | An electron is transferred between the excited fluorophore and a quencher, leading to a non-radiative return to the ground state. nih.gov | Highly dependent on the redox properties of the dye and quencher; can be very efficient at short distances. jst.go.jp |

| Tryptophan-Induced Quenching (TrIQ) | A specific form of quenching where the amino acid tryptophan acts as the quencher for a nearby fluorophore. nih.gov | Occurs over very short distances (~5 to 15 Å), making it complementary to FRET for studying fine structural changes. nih.gov |

| Dye-Dye Quenching | At high labeling densities, TRITC molecules can quench each other through self-quenching mechanisms. nih.gov | This phenomenon can be exploited; disruption of a dye aggregate upon binding can lead to fluorescence enhancement. |

Fluorescence Enhancement (De-quenching)

Conversely, an interaction can also be detected by an increase in fluorescence. This often occurs in systems where TRITC's fluorescence is initially in a quenched state and is subsequently relieved of that quenching by a binding event. A notable application of this principle is the "Quenchbody" (Q-body), a type of immunosensor. nih.gov

In this design, a fluorescent dye like a rhodamine derivative is attached to an antibody. In the absence of its target antigen, the dye interacts with tryptophan residues naturally present or engineered into the antibody structure, causing its fluorescence to be quenched. nih.gov When the antigen binds to the antibody's binding site, it causes a conformational change that displaces the dye from its quenching environment (the tryptophan residues). This separation stops the quenching process, resulting in a significant increase in fluorescence intensity, which directly reports the presence and quantity of the antigen. nih.gov

Table 3: Research Findings Using TRITC Fluorescence Modulation

| Interacting Molecules | Modulation Method | Research Finding |

|---|---|---|

| Antibody and Antigen | Fluorescence De-quenching (Quenchbody) | An anti-His-tag antibody labeled with a rhodamine dye showed significant fluorescence quenching by internal tryptophan residues. Upon binding to the His-tagged antigen, this quenching was relieved, causing a strong, antigen-dependent increase in fluorescence, enabling detection of the recombinant protein. nih.gov |

| Labeled Proteins (General) | Tryptophan-Induced Quenching (TrIQ) | The fluorescence of probes attached to a protein is quenched by a nearby tryptophan residue. The extent of quenching is distance-dependent, allowing this effect to be used as a tool to map intramolecular distances and monitor conformational changes in real-time. nih.gov |

| EGFR-CFP and Grb2-YFP | FRET | While not using TRITC directly, this study exemplifies the FRET principle. The interaction between Epidermal Growth Factor Receptor (EGFR) and Growth factor receptor-bound protein 2 (Grb2) was detected by FRET between a Cyan Fluorescent Protein (CFP) donor and a Yellow Fluorescent Protein (YFP) acceptor upon EGF stimulation. nih.gov This principle is directly applicable to TRITC as a FRET partner. |

| Dye-labeled Oligonucleotides | Fluorescence Quenching | The fluorescence of various dyes, including rhodamine derivatives, attached to an oligonucleotide probe was strongly quenched upon hybridization with the complementary DNA strand, a process attributed to photoinduced electron transfer between the dye and a nucleotide base. jst.go.jp |

Future Directions and Emerging Research Avenues for Tetramethylrhodamine Isothiocyanate

Development of Novel Conjugation Chemistries for TRITC Derivatives

The traditional use of TRITC involves the reaction of its isothiocyanate group with primary amines, such as the lysine (B10760008) residues on proteins. thermofisher.com This method, while effective, can lead to non-specific labeling and potential disruption of protein function if the modification occurs at a critical site. Emerging research is focused on developing novel conjugation chemistries that offer greater control and site-specificity.

Bioorthogonal Chemistry: This field involves chemical reactions that can occur in living systems without interfering with native biochemical processes. By creating TRITC derivatives functionalized with "bioorthogonal" handles like azides or alkynes, researchers can employ reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often termed "click chemistry." These methods allow for highly specific, covalent attachment of TRITC to biomolecules that have been metabolically or genetically engineered to carry the complementary reactive group.

Enzymatic Labeling: Chemoenzymatic strategies, such as sortase-mediated ligation, offer another route to precise labeling. nih.gov In this approach, an enzyme recognizes a specific peptide tag fused to the protein of interest and covalently attaches a TRITC molecule that has been modified with a corresponding substrate, for instance, an oligoglycine nucleophile. nih.gov This ensures that the fluorophore is attached only at the intended location.

Proximity-Driven Labeling: These innovative methods utilize a small peptide tag that has a high affinity for the fluorophore. When the tag is fused to a protein of interest, it brings a reactive TRITC derivative into close proximity, accelerating a covalent reaction at a specific site. nih.gov This strategy combines the specificity of molecular recognition with the stability of a covalent bond.

| Conjugation Method | Reactive Group on TRITC | Target on Biomolecule | Key Advantage |

|---|---|---|---|

| Traditional Amine Chemistry | Isothiocyanate (-NCS) | Primary Amines (-NH2) | Simple, well-established |

| Click Chemistry (e.g., CuAAC/SPAAC) | Azide or Alkyne | Complementary Alkyne or Azide | High specificity, bioorthogonal |

| Sortase-Mediated Ligation | Oligoglycine peptide | LPXTG peptide tag | Enzymatic precision, site-specific |

| Proximity-Driven Labeling | Mildly electrophilic group | Nucleophilic residue on engineered tag | High specificity, minimal tag size |

Integration of TRITC into Nanoparticle-Based Probes for Enhanced Properties

Integrating TRITC into nanoparticle systems is a rapidly advancing field aimed at overcoming some of the inherent limitations of organic dyes, such as photobleaching, while adding new functionalities like targeting and multimodal imaging.

Silica (B1680970) Nanoparticles (SiNPs): TRITC can be encapsulated within or covalently bonded to the surface of silica nanoparticles. nih.govnih.gov This integration offers significant advantages, including enhanced photostability by shielding the dye from the environment and the ability to incorporate other agents, such as drugs or MRI contrast agents, for theranostic applications. nih.govacs.orgatomfair.com For example, silica nanoparticles doped with gadolinium oxide and conjugated with TRITC have been used for real-time monitoring of bladder cancer models, where the nanoparticles enhance the MRI signal and allow for precise tumor delineation. nih.gov

Quantum Dots (QDs): TRITC can serve as a Förster Resonance Energy Transfer (FRET) acceptor when paired with quantum dots as donors. researchgate.net QDs have broad excitation spectra and narrow, size-tunable emission peaks, making them excellent FRET donors. TRITC-conjugated biomolecules can be used in QD-based biosensors to detect enzymatic activity or protein-protein interactions. researchgate.net For instance, a FRET system using green-fluorescent CdTe quantum dots as donors and TRITC-conjugated bovine serum albumin as the acceptor has been developed to detect trypsin activity. researchgate.net

Gold Nanoparticles (AuNPs): Gold nanoparticles are known to quench the fluorescence of nearby fluorophores. This property can be harnessed to create "turn-on" fluorescent probes. A TRITC-labeled molecule can be attached to an AuNP, rendering it non-fluorescent. Upon interaction with a specific analyte that cleaves the linker or changes its conformation, the TRITC is released from the nanoparticle's surface, restoring its fluorescence.

| Nanoparticle Type | Role of TRITC | Enhanced Property | Example Application |

|---|---|---|---|

| Silica Nanoparticles (SiNPs) | Encapsulated or Surface-Bound Fluorophore | Photostability, Multimodality | Combined cancer imaging (fluorescence/MRI) and drug delivery. nih.govrsc.org |

| Quantum Dots (QDs) | FRET Acceptor | Sensing, Multiplexing | Biosensors for detecting enzyme activity. researchgate.net |

| Gold Nanoparticles (AuNPs) | Quenched Fluorophore | Signal-On Sensing | "Turn-on" probes for specific analyte detection. |

Advanced TRITC-Enabled Tools for Real-Time and In Situ Biological Monitoring

The ability to monitor biological processes as they happen within living cells and organisms is crucial for understanding complex biological systems. Future research is leveraging TRITC to create sophisticated tools for this purpose.

FRET-Based Biosensors: TRITC and its derivatives are often used as acceptor fluorophores in FRET-based biosensors. ucsd.eduillinois.edu These sensors are genetically encoded or synthetically designed molecules that change conformation upon binding an analyte (e.g., calcium ions, cAMP) or being modified by an enzyme (e.g., a kinase). nih.govplos.org This conformational change alters the distance or orientation between a donor fluorophore and TRITC (the acceptor), leading to a measurable change in FRET efficiency and, consequently, a change in the color or intensity of emitted light. nih.govplos.orgplos.org This enables real-time imaging of signaling dynamics within live cells.

Intravital Microscopy Probes: TRITC conjugated to macromolecules like dextran (B179266) is widely used in intravital microscopy to visualize blood flow and vascular permeability in live animals. nih.govresearchgate.netox.ac.uk Future developments aim to create more targeted probes by conjugating TRITC to antibodies or peptides that bind to specific cell surface receptors or components of the extracellular matrix. This will allow for in situ monitoring of specific cell populations, tissue structures, and disease processes in their native physiological context. nih.gov

Computational and Quantum Mechanical Modeling of TRITC in Biological Environments

Understanding and predicting the photophysical behavior of TRITC is essential for designing better probes and interpreting experimental data. Computational and quantum mechanical modeling are becoming indispensable tools for this purpose.

TD-DFT Calculations: Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption and emission spectra of fluorophores. acs.orgrsc.orgnih.gov Studies using TD-DFT combined with models like the Polarizable Continuum Model (PCM) can accurately predict how the solvent environment affects TRITC's spectral properties. nih.gov Such calculations help interpret the equilibrium between different structural forms of TRITC (e.g., lactone vs. zwitterion) and how this balance is shifted by the local microenvironment, which is crucial when TRITC is bound to a protein or embedded in a membrane. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a TRITC-labeled protein or biomolecule behaves over time. nih.govfrontiersin.orgspringernature.commdpi.com These simulations can reveal how the fluorophore influences the protein's structure and dynamics, and conversely, how the protein environment restricts the movement of the fluorophore. nih.gov This information is vital for understanding the link between observed fluorescence changes and the underlying biological event. For example, MD simulations can help analyze the interactions between a TRITC-labeled ligand and its receptor, providing insights into the binding mechanism. nih.gov Research has also used modeling to investigate the distance-dependence of TRITC self-quenching, which can be used as an alternative to FRET for probing conformational changes. rsc.orgrsc.org

High-Throughput Screening Applications Utilizing TRITC-based Assays

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for biological activity, forming the foundation of modern drug discovery. TRITC's robust fluorescence makes it suitable for various HTS assay formats.

Time-Resolved FRET (TR-FRET): TR-FRET is a powerful HTS technique that minimizes background fluorescence interference by using a long-lifetime lanthanide donor (e.g., Europium) and a fluorescent acceptor like TRITC. nih.gov Energy transfer only occurs when the donor and acceptor are in close proximity, and the signal is measured after a delay, allowing short-lived background signals to decay. scispace.comnih.govresearchgate.net This "mix-and-read" assay format is highly robust and suitable for screening large compound libraries for inhibitors of protein-protein interactions or enzyme activity. nih.govnih.gov

Fluorescence Polarization (FP): FP assays are based on the principle that a small, fluorescently labeled molecule (like a TRITC-conjugated peptide) tumbles rapidly in solution, leading to low polarization of emitted light. When this molecule binds to a larger protein, its tumbling slows dramatically, resulting in a high polarization signal. This change in polarization can be used to screen for compounds that inhibit the binding interaction.

High-Content Screening (HCS): In HCS, automated microscopy and image analysis are used to quantify the effects of compounds on cellular phenotypes. TRITC-labeled antibodies or probes are used to stain specific cellular components (e.g., the cytoskeleton, organelles). thermofisher.com Automated imaging systems can then capture and analyze thousands of images to identify compounds that cause specific changes in cellular morphology, protein localization, or other complex cellular responses.

| HTS Assay Format | Principle | Role of TRITC | Application |

|---|---|---|---|

| Time-Resolved FRET (TR-FRET) | Long-lifetime energy transfer between a donor and acceptor. nih.gov | Acceptor Fluorophore | Screening for inhibitors of protein-protein interactions. nih.gov |

| Fluorescence Polarization (FP) | Change in rotational speed of a fluorescent molecule upon binding. | Fluorescent Label on Small Ligand | Screening for inhibitors of receptor-ligand binding. |

| High-Content Screening (HCS) | Automated imaging of fluorescently stained cells. | Fluorescent Label for Cellular Structures | Identifying compounds that alter cell morphology or protein localization. |

| Temperature-Related Intensity Change (TRIC) | Change in fluorescence intensity due to a temperature gradient, which is sensitive to binding events. nih.gov | Fluorescent Label on Target Molecule | Immobilization-free screening of small molecule binders. nih.gov |

Q & A

Q. What are the optimal conditions for conjugating TRITC to amine-containing biomolecules (e.g., antibodies, dextran)?

TRITC reacts with primary amines (e.g., lysine residues) under mildly alkaline conditions (pH 8.5–9.5) in aqueous buffers. To minimize hydrolysis of the isothiocyanate group, dissolve TRITC in anhydrous DMSO or DMF before adding to the biomolecule solution. Incubate at 4°C for 4–12 hours, followed by purification via size-exclusion chromatography to remove unreacted dye .

Q. How does TRITC compare to fluorescein isothiocyanate (FITC) in fluorescence microscopy applications?

TRITC exhibits longer excitation/emission wavelengths (Ex ~550 nm, Em ~590 nm) compared to FITC (Ex ~495 nm, Em ~520 nm), reducing autofluorescence in biological samples. Its higher photostability makes it suitable for prolonged imaging. However, spectral overlap with other red-emitting dyes (e.g., Cy3) requires careful filter selection .

Q. What safety precautions are critical when handling TRITC in laboratory settings?

Use NIOSH/EN166-certified safety goggles, nitrile gloves, and a lab coat. Work in a fume hood to avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with soap and water. For accidental release, avoid dust generation and dispose of contaminated materials as hazardous waste .

Q. How can researchers validate successful TRITC labeling of proteins?

Measure the dye-to-protein ratio (D/P) using UV-Vis spectroscopy:

- TRITC : Absorbance at 550 nm (ε = 95,000 M⁻¹cm⁻¹).

- Protein : Absorbance at 280 nm (corrected for TRITC contribution). Aim for D/P = 2–6 to avoid quenching or steric hindrance .

Advanced Research Questions

Q. How do solvent polarity and explicit/implicit solvation models affect TRITC’s photophysical properties in computational studies?

Time-dependent density functional theory (TD-DFT) with the B3LYP functional and mixed explicit/implicit solvent models (e.g., water or ethanol) accurately reproduces experimental Stokes shifts. Explicit solvent molecules account for hydrogen bonding, which shifts emission maxima by 10–15 nm .

Q. What experimental strategies mitigate TRITC’s surface affinity bias in SERS multiplexing with other dyes (e.g., FITC)?

TRITC’s stronger binding to silver nanoparticles can mask FITC signals. To equalize detection:

- Order of addition : Premix analytes before adding nanoparticles.

- Concentration adjustment : Use 2–3× higher FITC concentration.

- Kinetic monitoring : Analyze time-dependent SERS intensity changes to decouple binding affinity from spectral overlap .

Q. How can TRITC-dextran conjugates be optimized for blood-brain barrier permeability studies?

Use TRITC-dextran (70 kDa) for paracellular flux measurements. Administer via intracisternal injection and quantify parenchymal penetration using two-photon microscopy. Correct for vascular leakage by co-injecting Texas Red hydrazide (small molecule tracer) .

Q. What factors contribute to variability in TRITC-antibody conjugate stability over time?

Thiourea bonds formed during conjugation are susceptible to hydrolysis in aqueous buffers. Stabilize conjugates by:

Q. How do TRITC’s isomeric forms (5- vs. 6-isothiocyanate) impact labeling efficiency in live-cell imaging?

The 5-isomer exhibits marginally higher reactivity due to steric accessibility. However, commercial TRITC is typically an isomeric mixture. For critical applications, purify isomers via HPLC and validate labeling consistency across batches .

Q. What controls are essential when using TRITC-phalloidin for actin filament quantification in fixed cells?

Include:

- Negative control : Treat cells with actin-depolymerizing agents (e.g., latrunculin B).

- Autofluorescence control : Unlabeled cells imaged with TRITC filters.

- Cross-talk control : Single-stained samples for spectral unmixing .

Methodological Troubleshooting

Q. How to resolve contradictions in TRITC’s reported surface affinity in SERS studies?

Discrepancies arise from nanoparticle aggregation methods (e.g., spermine vs. citrate). Standardize substrates by:

- Using citrate-reduced AgNPs with 50 nm diameter.

- Measuring zeta potential to ensure consistent surface charge.